molecular formula C10H22 B1207745 3,3-Dimethyloctane CAS No. 4110-44-5

3,3-Dimethyloctane

Cat. No. B1207745
CAS RN: 4110-44-5
M. Wt: 142.28 g/mol
InChI Key: DBULLUBYDONGLT-UHFFFAOYSA-N
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Description

3,3-Dimethyloctane is a hydrocarbon belonging to the class of alkanes, characterized by a saturated carbon chain with two methyl groups at the third carbon atom. This structural specificity influences its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of compounds structurally related to 3,3-Dimethyloctane often involves catalytic reactions, dimerizations, and specific functional group manipulations. For example, the synthesis of dimethyl-1,5-cyclooctadiene (DMCOD) through Ni-catalyzed dimerization of isoprene showcases a method potentially adaptable for 3,3-Dimethyloctane synthesis by altering the carbon chain length and substituents (Doppelt, Baum, & Ricard, 1996).

Molecular Structure Analysis

Molecular structure analysis involves examining the spatial arrangement of atoms within the molecule and the conformations adopted due to steric and electronic effects. For molecules similar to 3,3-Dimethyloctane, studies using electron diffraction and ab initio calculations reveal conformations that minimize strain and stabilize the molecule. For instance, investigations into the gas-phase structure of 3,4-dimethylenehexa-1,5-diene provide insight into the conformational preferences of hydrocarbons with specific substituents, which could be extrapolated to understand the structure of 3,3-Dimethyloctane (Brain et al., 1997).

Chemical Reactions and Properties

The chemical reactivity of 3,3-Dimethyloctane can be inferred from the behavior of similar molecules under various conditions. For example, the catalytic oxidation of 3,7-dimethylocta-1,6-diene reveals how specific sites within a hydrocarbon can undergo functionalization, providing a basis for understanding how 3,3-Dimethyloctane might react under similar conditions (Mcquillin & Parker, 1975).

Scientific Research Applications

Biotransformation and Industrial Applications

  • Myrcene, a compound related to 3,3-Dimethyloctane, was transformed by Pseudomonas aeruginosa into compounds like dihydrolinalool and 2,6-dimethyloctane, which are important in the perfumery industry (Esmaeili & Hashemi, 2011).

Chemistry and Solvent Reactions

  • In a study on substitution reactions in ionic liquids, the reaction of (R)-3-chloro-3,7-dimethyloctane was examined, highlighting the influence of ionic liquids on reaction rates (Man, Hook, & Harper, 2005).

Pheromone Extraction for Pest Control

  • Research on pheromone extraction methods for Callosobruchus maculatus, a warehouse pest, included the study of dimethyloctane dioic acid, showing that specific extraction methods can effectively control this pest (Subekti et al., 2020).

Role in Hydrogenation Processes

  • A study on the hydrogenation of citral (3,7-dimethyl 2,6-octadienal) in supercritical carbon dioxide medium demonstrated the selective formation of 3,7-dimethyloctanal, a significant finding for chemical synthesis processes (Chatterjee et al., 2004).

Molecular Dynamics and Material Science

  • Molecular dynamics studies of fluids confined between two solid surfaces, including 2,2-dimethyloctane, provided insights into the influence of molecular structure on fluid properties, relevant for material science applications (Wang & Fichthorn, 2002).

Renewable Route to Fuel Additives

  • Hydrogenated monoterpenes, including 2,6-dimethyloctane, were investigated as diesel fuel additives. This research indicated renewable avenues for producing fuel additives (Tracy et al., 2009).

Near-Infrared Luminescence Sensing

  • Tris(β-diketonato)lanthanides with centers such as Yb3+, used in luminescent sensing probes, included compounds like 2,2-dimethyloctane. This has potential applications in proteomics, metabolics, and food science (Tsukube, Yano, & Shinoda, 2009).

Safety And Hazards

3,3-Dimethyloctane is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3,3-dimethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-5-7-8-9-10(3,4)6-2/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBULLUBYDONGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194051
Record name 3,3-Dimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyloctane

CAS RN

4110-44-5
Record name 3,3-Dimethyloctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004110445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyloctane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
251
Citations
X Li, HJ Hu, JY Li, C Wang, SL Chen, SZ Yan - Plant disease, 2019 - Am Phytopath Society
Root-knot nematodes (Meloidogyne spp.) cause serious crop losses worldwide. The colonization of tomato roots by endophytic bacteria Bacillus cereus BCM2 can greatly reduce …
Number of citations: 32 apsjournals.apsnet.org
Y Biçer, AE Telli, G Sönmez, N Telli, G Uçar - Journal of Dairy Science, 2021 - Elsevier
In this study, we compared the microbiota and volatile organic compounds (VOC) present in the milk obtained from 3 different sheep breeds, namely Merino, Lacaune, and Assaf. Udder …
Number of citations: 3 www.sciencedirect.com
AL Lapidus, EA Smolenskii, VM Bavykin… - Petroleum …, 2008 - Springer
Based on an approach to finding structure-property relationships, we constructed models for calculating the octane and cetane numbers of individual hydrocarbons (alkanes and …
Number of citations: 28 link.springer.com
LH Hall, LB Kier - Journal of Chemical Information and Computer …, 1995 - ACS Publications
The electrotopological state formalism is developed further in conjunction with atom classification. The classification scheme is based on the characteristics of hydride groups:(1) atomic …
Number of citations: 874 pubs.acs.org
R Bramston-Cook - 2000 - lotusinstruments.com
Identification of hydrocarbons in a chromatogram of ambient air or vehicle exhaust is inherently difficult since well over 300 chemical species can be detected, and the most common …
Number of citations: 4 lotusinstruments.com
PGG Lydial, GC Abraham - Journal of Drug Delivery and …, 2022 - jddtonline.info
The popularly known Kazharchi Kai (Tamil), Caesalpinia bonduc L.(Fam: Caesalpiniaceae) is a traditional medicinal plant widely distributed in India which finds use as a therapeutic in …
Number of citations: 3 jddtonline.info
Z Mihalic, S Nikolic, N Trinajstic - Journal of Chemical Information …, 1992 - ACS Publications
A comparative study of 10 distance indices derived from the distance matrix either in the graph-theoretical (topological) form or in the geometric (topographic) form is carried out. They …
Number of citations: 189 pubs.acs.org
N Trinajstic, D Babic, S Nikolic, D Plavsic… - Journal of chemical …, 1994 - ACS Publications
The Laplacian matrix, itsspectrum, and its polynomial are discussed. An algorithm for computing the number of spanning trees of a polycyclic graph, based on the corresponding …
Number of citations: 109 pubs.acs.org
MH Keshavarz - 2012 - nopr.niscpr.res.in
This work introduces a novel, reliable and simple correlation for predicting the flash point of various types of saturated and unsaturated hydrocarbons containing cyclic and acyclic …
Number of citations: 15 nopr.niscpr.res.in
VV Vazhev, MK Aldabergenov, NV Vazheva - Petroleum Chemistry, 2006 - Springer
The use of transformed infrared spectra as descriptors of a molecular structure makes it possible to predict flash points and relative molecular masses of alkanes. The prediction does …
Number of citations: 22 link.springer.com

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